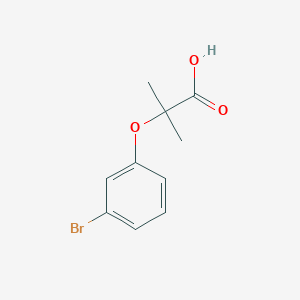

2-(3-Bromophenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(3-bromophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOZZHTZOZAWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270806 | |

| Record name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91687-71-7 | |

| Record name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91687-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Bromophenoxy 2 Methylpropanoic Acid

Established Synthetic Pathways for Aryloxy-2-methylpropanoic Acids

The general synthesis of aryloxy-2-methylpropanoic acids typically follows a two-step sequence: the formation of an ether bond to create a phenoxy ester intermediate, followed by the hydrolysis of the ester to yield the desired carboxylic acid.

The Williamson ether synthesis is a widely employed and robust method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing aryloxy-2-methylpropanoic acids, this pathway involves reacting a phenol (B47542) with an alkyl 2-bromo-2-methylpropanoate (B8525525) (an α-halo ester). The phenol is first deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the alkyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group to form the ether linkage. wikipedia.org

The reaction mechanism is a classic SN2 backside attack. wikipedia.org For this reaction to be efficient, the alkylating agent should ideally be a primary or methyl halide. masterorganicchemistry.com In this specific synthesis, the carbon being attacked is hindered, but the reaction is feasible. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or DMSO often being used. francis-press.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale/Reference |

| Nucleophile | Phenoxide (from Phenol) | The conjugate base of an alcohol or phenol is a stronger nucleophile. masterorganicchemistry.com |

| Electrophile | Alkyl 2-bromo-2-methylpropanoate | A good leaving group (halide) is required for the SN2 reaction. wikipedia.org |

| Base | K2CO3, NaOH, NaH | To deprotonate the phenol, creating the phenoxide nucleophile. masterorganicchemistry.comfrancis-press.com |

| Solvent | Acetone (B3395972), DMF, DMSO, Toluene | Polar aprotic solvents can accelerate SN2 reactions. francis-press.com |

| Temperature | Room temp. to reflux | Varies depending on the reactivity of substrates. researchgate.net |

Carboxylic Acid Formation Routes

Once the precursor, such as ethyl 2-(3-bromophenoxy)-2-methylpropanoate, is synthesized via etherification, the final step is the conversion of the ester group into a carboxylic acid. The most common method for this transformation is hydrolysis. google.com

Alkaline hydrolysis (saponification) is frequently used. This involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, often with an alcohol co-solvent to improve solubility. google.comnih.gov The reaction mixture is typically heated to reflux to drive the reaction to completion. google.com Following the hydrolysis, an acidification step using a strong mineral acid (e.g., HCl) is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product. nih.govgoogle.com

Novel Approaches for Regioselective Bromination and Phenoxy Linkage

The synthesis of the target molecule requires a bromine atom at the meta position relative to the ether linkage. The strategy for achieving this specific substitution pattern is critical.

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. leah4sci.commasterorganicchemistry.com These substituents are classified as either ortho/para-directing or meta-directing. masterorganicchemistry.com This directing effect is governed by a combination of inductive and resonance effects. chemistrysteps.com

Activating Groups : Groups that donate electron density to the ring, such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups, are activating and direct incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.org This is because they stabilize the carbocation intermediate (the sigma complex) through resonance, particularly when the positive charge is located on the carbon bearing the substituent. libretexts.org

Deactivating Groups : Groups that withdraw electron density from the ring, such as nitro (-NO₂), cyano (-CN), and carbonyl (C=O) groups, are deactivating and direct incoming electrophiles to the meta position. masterorganicchemistry.comchemistrysteps.com Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to stabilize the intermediate via resonance. libretexts.org

The phenoxy group (-O-Aryl) in 2-phenoxy-2-methylpropanoic acid is an alkoxy-type substituent. The oxygen atom has lone pairs that can be donated to the aromatic ring, making it a strongly activating, ortho, para-director. masterorganicchemistry.com Therefore, direct bromination of 2-phenoxy-2-methylpropanoic acid would yield a mixture of 2-(2-bromophenoxy)- and 2-(4-bromophenoxy)-2-methylpropanoic acid, not the desired meta-isomer.

To achieve the required meta-bromo substitution, the synthetic strategy must be altered. The most efficient pathway involves starting with a phenol that is already brominated in the meta position, which is 3-bromophenol (B21344) . By using 3-bromophenol in the Williamson ether synthesis, the regiochemistry is pre-determined, avoiding issues with directing group effects in a later bromination step.

Table 2: Directing Effects of Common Functional Groups in Electrophilic Aromatic Substitution

| Group Type | Examples | Directing Effect | Reactivity |

| Activating | -NH₂, -OH, -OR, -R | Ortho, Para | Activates Ring |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Ortho, Para | Deactivates Ring |

| Deactivating | -NO₂, -SO₃H, -CN, -C(O)R | Meta | Deactivates Ring |

Optimized Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. nih.govacs.org For the synthesis of 2-(3-bromophenoxy)-2-methylpropanoic acid from 3-bromophenol, key parameters in the Williamson ether synthesis and subsequent hydrolysis steps can be fine-tuned.

In the etherification step, a phase-transfer catalyst, such as cetyl trimethyl ammonium (B1175870) bromide, can be employed when using an aqueous base like NaOH with an immiscible organic solvent. This has been shown to be effective in similar syntheses, such as the preparation of 2-(3-bromophenoxy)-2-methylpropanal. The use of a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can also lead to high yields by ensuring complete formation of the phenoxide. masterorganicchemistry.com

For the hydrolysis step, mild alkaline conditions are often sufficient. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ester. patsnap.com Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as aqueous methanol (B129727) or a hexane/ethyl acetate (B1210297) mixture, to remove any unreacted starting materials or byproducts. patsnap.com

Stereoselective Synthesis and Chiral Resolution Techniques

The specific molecule, this compound, is achiral. Its structure contains a quaternary carbon atom (C2) bonded to two identical methyl groups, a carboxyl group, and a phenoxy group. Since there are two identical substituents on this carbon, it is not a stereocenter.

However, the broader class of 2-aryloxypropanoic acids, which lack the second methyl group at the C2 position (e.g., 2-(3-bromophenoxy)propanoic acid), are chiral and exist as a pair of enantiomers. mdpi.com These chiral compounds are significant as herbicides and pharmaceuticals, where often only one enantiomer possesses the desired biological activity. mdpi.com Therefore, methods for their stereoselective synthesis and resolution are highly relevant.

One prominent method for separating the enantiomers of racemic 2-aryloxypropanoic acids is kinetic resolution . urfu.ruelsevierpure.com This technique involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. urfu.ru

For example, enantioselective esterification has been successfully used for the kinetic resolution of various racemic 2-aryloxypropanoic acids. elsevierpure.com In one reported method, a chiral acyl-transfer catalyst, (+)-benzotetramisole, is used with an achiral alcohol and an activating agent. This system preferentially esterifies one enantiomer of the acid, allowing for the separation of the unreacted, enantiomerically-enriched acid from the newly formed ester. elsevierpure.com Similarly, enzymatic resolutions using lipases have been employed to selectively hydrolyze one enantiomer of a racemic 2-aryloxypropanoic acid ester, yielding an enantiopure acid and the unreacted ester. mdpi.com

Table 3: Methods for Chiral Resolution of 2-Aryloxypropanoic Acids

| Method | Description | Example | Reference |

| Acylative Kinetic Resolution | Racemic acid is reacted with a chiral amine, leading to diastereomeric amides that can be separated. | Use of (S)-3,4-dihydro-3-methyl-2H- leah4sci.commdpi.combenzoxazines to resolve racemic 2-aryloxy propionyl chlorides. | urfu.ru |

| Enantioselective Esterification | Racemic acid is esterified using a chiral catalyst that favors one enantiomer. | Use of (+)-benzotetramisole as a chiral acyl-transfer catalyst. | elsevierpure.com |

| Enzymatic Hydrolysis | A lipase (B570770) enzyme selectively hydrolyzes one enantiomer of a racemic ester. | Burkholderia cepacia lipase used for resolution of related arylcarboxylic acids. | mdpi.com |

| Chiral HPLC | Direct separation of enantiomers using a chiral stationary phase column. | Chiralcel OJ-H or Chiralpak AD-H columns are used for analysis and separation. | mdpi.com |

Enantioselective Synthesis Strategies

Direct enantioselective synthesis of this compound is a challenging endeavor due to the quaternary stereocenter. While specific examples for this exact molecule are not widely reported in publicly available literature, analogous enantioselective syntheses of α-aryloxypropionic acids have been developed. These methods often involve the use of chiral auxiliaries or asymmetric catalysis.

One potential, though not specifically documented, approach could involve the asymmetric protonation of a ketene (B1206846) acetal (B89532) derived from a precursor to this compound using a chiral proton source. Another theoretical strategy is the enantioselective arylation of a 2-hydroxy-2-methylpropanoic acid derivative, although controlling the enantioselectivity at the quaternary carbon would be a significant synthetic hurdle.

Given the limited direct literature, researchers would likely turn to the resolution of the racemic mixture as a more established method for obtaining the pure enantiomers.

Diastereomeric Salt Formation and Chromatographic Separations

A common and effective method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org This technique relies on the differential solubility of the resulting diastereomeric salt pairs, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org

For the closely related class of 2-phenoxypropionic acids, chiral amines such as cinchonidine (B190817) have been successfully employed as resolving agents. nih.gov The process typically involves dissolving the racemic acid and the chiral base in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. The salt is then isolated, and the pure enantiomer of the carboxylic acid is liberated by treatment with a strong acid.

The selection of the chiral resolving agent and the crystallization solvent is critical for achieving efficient separation and is often determined empirically.

| Resolving Agent Class | Specific Examples | Applicable To |

| Chiral Amines | Cinchonidine, (R)-1-Phenylethylamine, Brucine | Racemic Carboxylic Acids |

Once the diastereomeric salts are formed, or for analytical and small-scale preparative purposes, chromatographic separation is a powerful tool. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the direct separation of enantiomers. For 2-phenoxypropionic acid derivatives, various CSPs have been shown to be effective. ntu.edu.tw

The choice of the CSP and the mobile phase composition are crucial for achieving good resolution between the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often successful for this class of compounds.

| Chromatography Type | Stationary Phase (Example) | Mobile Phase (Typical) |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD) | Hexane/Isopropanol with a small amount of a modifier like trifluoroacetic acid |

| Chiral HPLC | Amylose-based (e.g., Chiralpak AD) | Varies depending on the specific analyte |

| Chiral HPLC | Pirkle-type (e.g., (R,R)-Whelk-O1) | Hexane/Ethanol/Trifluoroacetic acid/Isopropylamine |

Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality and the bromine substituent on the phenyl ring.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides. These reactions are fundamental in organic synthesis and are often used to modify the physicochemical properties of the parent molecule.

Esterification: The formation of esters from this sterically hindered carboxylic acid can be achieved under various conditions. google.comorganic-chemistry.orggoogle.com Classical Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed, although the steric hindrance at the α-position may necessitate harsher conditions or longer reaction times. azypusa.com For more sensitive substrates or to overcome steric hindrance, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. organic-chemistry.org Alternatively, the acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. ntu.edu.tw

| Reaction | Reagents | General Conditions |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Room temperature |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Room temperature or gentle heating |

| Esterification via Acid Chloride | Alcohol, Pyridine or Et₃N | 0 °C to room temperature |

Amidation: The synthesis of amides from this compound follows similar principles to esterification. nih.govmasterorganicchemistry.commasterorganicchemistry.com Direct coupling of the carboxylic acid with a primary or secondary amine using a coupling agent like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient method. youtube.com The formation of the acid chloride followed by reaction with an amine is also a viable route. masterorganicchemistry.com

| Reaction | Reagents | General Conditions |

| DCC Coupling | Amine, DCC | Room temperature |

| HATU Coupling | Amine, HATU, DIPEA | Room temperature |

| Via Acid Chloride | Amine, Pyridine or Et₃N | 0 °C to room temperature |

Functional Group Interconversions on the Bromophenoxy Moiety

The bromine atom on the phenoxy ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

Suzuki Coupling: The bromo group can be reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenoxy ring. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful method for synthesizing aniline (B41778) derivatives.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields an aryl-alkyne derivative.

These cross-coupling reactions are generally tolerant of the carboxylic acid and ether functionalities present in the molecule, making them highly valuable for creating a diverse library of derivatives from this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C-C (alkyne) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution Position on Molecular Interactions

The placement of the bromine atom at the meta-position (position 3) of the phenoxy ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its potential molecular interactions. Bromine is an electron-withdrawing group through induction and a weak deactivator, yet it is ortho-, para-directing for electrophilic substitution due to resonance. In the context of molecular interactions, the meta-positioning of bromine has several implications:

Electronic Effects: The electron-withdrawing nature of bromine can influence the acidity of the carboxylic acid group and the electron density of the aromatic ring. This can affect how the molecule interacts with biological targets, such as enzymes or receptors, where electrostatic interactions are crucial.

Steric Hindrance: While not as bulky as an iodine atom, the bromine atom introduces a degree of steric hindrance that can influence the molecule's preferred conformation and its ability to fit into a binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. This type of interaction is increasingly recognized as important in ligand-receptor binding.

Influence of the Quaternary Carbon Center on Conformation and Reactivity

The presence of a quaternary carbon atom, to which two methyl groups and the carboxylic acid moiety are attached, is a critical feature of 2-(3-Bromophenoxy)-2-methylpropanoic acid. This gem-dimethyl group has a profound impact on the molecule's conformation and reactivity:

Conformational Rigidity: The two methyl groups restrict the rotation around the C-O and C-C bonds of the propanoic acid chain. This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Metabolic Stability: The absence of a hydrogen atom on the alpha-carbon (the quaternary carbon) prevents metabolic oxidation at this position, a common metabolic pathway for many carboxylic acids. This can increase the metabolic stability and in vivo half-life of the compound. A study on related arylpropionic acid derivatives highlighted that modifications at the propionic acid chain can enhance the half-life. sigmaaldrich.com

Comparative SAR Analysis with Related Phenoxypropanoic Acid Analogues

To understand the significance of the specific substitution pattern in this compound, it is useful to compare it with related analogues. The biological activity of phenoxypropanoic acid derivatives can be highly sensitive to the nature and position of substituents on the aromatic ring. For instance, studies on other phenoxyaromatic acid derivatives have shown that halogenation and aromatic ring substitution are crucial for improving compound activity. nih.gov

To illustrate this, the following interactive data table presents a hypothetical comparison based on established SAR principles for phenoxypropanoic acid derivatives.

| Analogue | Substitution on Phenyl Ring | Alpha-Carbon Substitution | Predicted Relative Activity | Rationale |

| 2-(Phenoxy)-2-methylpropanoic acid | None | gem-Dimethyl | Baseline | Unsubstituted parent compound. |

| 2-(4-Bromophenoxy)-2-methylpropanoic acid | 4-Bromo | gem-Dimethyl | Potentially Higher | Para-substitution may allow for more favorable interactions in a linear binding pocket. |

| 2-(3-Chlorophenoxy)-2-methylpropanoic acid | 3-Chloro | gem-Dimethyl | Similar or Slightly Lower | Chlorine is less polarizable than bromine, potentially leading to weaker halogen bonds. |

| 2-(3-Bromophenoxy)propanoic acid | 3-Bromo | Single Methyl | Potentially Lower | Lacks the conformational rigidity and metabolic stability conferred by the gem-dimethyl group. |

| 2-(3,5-Dibromophenoxy)-2-methylpropanoic acid | 3,5-Dibromo | gem-Dimethyl | Potentially Higher or Lower | Increased lipophilicity and potential for multiple halogen bonds, but also increased steric bulk which could be detrimental. |

This table is a predictive representation based on general SAR principles and not based on experimental data for this specific series of compounds.

Rational Design Principles for Modifying this compound Derivatives

Based on the SAR and SPR analysis, several rational design principles can be proposed for modifying this compound to potentially enhance its biological activity:

Systematic Exploration of Phenyl Ring Substituents: The bromine at the meta-position can be replaced with other halogens (F, Cl, I) to fine-tune electronic and steric properties. Additionally, introducing other small lipophilic groups at positions 4 or 5 could explore additional binding interactions.

Modification of the Propanoic Acid Moiety: While the gem-dimethyl group offers stability, replacing one or both methyl groups with other small alkyl groups (e.g., ethyl) could probe the steric tolerance of a target binding site. The carboxylic acid could also be replaced with bioisosteres such as a tetrazole to alter acidity and membrane permeability.

Alteration of the Ether Linkage: The ether oxygen can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to change the bond angle and flexibility between the aromatic ring and the propanoic acid moiety. Research on phenoxyacetic acid analogues has indicated that thioether substitution can be crucial for improving activity. nih.gov

By systematically applying these design principles, it is possible to generate a library of derivatives of this compound with a range of physicochemical properties and biological activities, leading to the identification of optimized lead compounds for further development.

Biological and Biochemical Investigations of 2 3 Bromophenoxy 2 Methylpropanoic Acid

In Vitro Cellular and Molecular Assays

In vitro assays are crucial for elucidating the direct molecular interactions and cellular effects of a compound. For a molecule like 2-(3-Bromophenoxy)-2-methylpropanoic acid, investigations would typically focus on its potential to modulate key metabolic enzymes and nuclear receptors.

Enzyme Modulation Studies (e.g., Acetyl-CoA Carboxylase, PPARs)

The phenoxypropanoic acid scaffold is a common feature in molecules that interact with enzymes central to lipid and glucose metabolism, such as Acetyl-CoA Carboxylase (ACC) and Peroxisome Proliferator-Activated Receptors (PPARs).

Acetyl-CoA Carboxylase (ACC): ACC is a rate-limiting enzyme in the biosynthesis of fatty acids. wikipedia.org Its inhibition is a therapeutic strategy for metabolic diseases and cancer. nih.gov Derivatives of phenoxypropionic acid, such as haloxyfop, are known inhibitors of ACC. capes.gov.br Although direct studies on this compound are not available, its structural similarity suggests it could potentially exhibit inhibitory activity against ACC isoforms, ACC1 and ACC2. The substitution on the phenyl ring can significantly influence the potency and selectivity for these isoforms. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose homeostasis. nih.gov Phenylpropanoic acid derivatives have been developed as PPARα and PPARδ dual agonists. nih.gov The activation of PPARα is a key mechanism for the hypolipidemic effects of fibrate drugs, which are also phenoxy-2-methylpropanoic acid derivatives. nih.gov It is plausible that this compound could act as a PPAR agonist, a hypothesis that would require confirmation through specific transactivation assays.

Receptor Binding Profiling and Ligand-Target Interactions

To date, specific receptor binding profiles for this compound have not been published. Establishing such a profile would involve screening the compound against a panel of known biological targets to identify potential on-target and off-target interactions. This would provide insights into its mechanism of action and potential therapeutic applications or liabilities.

Cellular Pathway Perturbation Analyses

Cellular pathway analysis helps to understand the broader biological impact of a compound. For a molecule with potential effects on ACC and PPARs, pathway analysis would likely focus on fatty acid synthesis, fatty acid oxidation, and glucose metabolism. However, no specific studies detailing the perturbation of cellular pathways by this compound have been reported.

Preclinical Biological Activity Evaluation (In Vivo Models)

Preclinical in vivo studies are essential to translate in vitro findings into a physiological context. Such studies for this compound would be the next step after establishing its in vitro activity.

Efficacy Assessment in Disease Models (Excluding Human Clinical Data)

Given the potential of related compounds to modulate lipid metabolism, in vivo efficacy studies for this compound would likely be conducted in animal models of dyslipidemia, obesity, and type 2 diabetes. For instance, studies on other propionic acid derivatives have demonstrated their ability to lower serum cholesterol and triglyceride levels in rodent models. nih.gov The hypolipidemic activity of various phenoxy-carboxylic acids has been systematically studied, indicating that substitutions on the phenoxy ring are critical for activity. nih.gov

Metabolic Fate and Biotransformation in Preclinical Species

The metabolism and biotransformation of this compound have not been specifically documented. Studies on structurally similar compounds can provide some indication of its likely metabolic pathways. For example, other arylpropionic acid derivatives undergo various metabolic transformations. researchgate.netorientjchem.org Understanding the metabolic fate is crucial for determining the pharmacokinetic properties and identifying any active or inactive metabolites.

Target Engagement Verification in Biological Systems

The confirmation that a bioactive compound reaches and interacts with its intended molecular target within a complex biological environment is a critical step in drug discovery and chemical biology research. This process, known as target engagement verification, provides essential evidence for the compound's mechanism of action and is a prerequisite for interpreting cellular or physiological outcomes. For a compound such as this compound, once a putative biological target is identified, a variety of methods can be employed to confirm and quantify this interaction in cellular and in vivo models. These techniques range from direct measurement of binding to the assessment of downstream functional consequences of target modulation.

The core objectives of target engagement studies are to demonstrate that the compound is cell-permeant (for intracellular targets), binds to the intended protein, and elicits a measurable biological response that is a direct consequence of this binding. This validation is crucial to ensure that the observed phenotype is not due to off-target effects.

A variety of methodologies are available to confirm target engagement in living cells. These can be broadly categorized into label-free approaches and methods requiring modification of either the compound or the target protein.

One prominent label-free method is the Cellular Thermal Shift Assay (CETSA). nih.gov This technique is based on the principle that the binding of a ligand, such as this compound, often increases the thermal stability of its target protein. In a typical CETSA experiment, intact cells are treated with the compound and then subjected to a heat gradient. The aggregation temperature of the target protein is then measured, often by immunoblotting or mass spectrometry. A shift to a higher melting temperature in the presence of the compound indicates direct binding. nih.gov

Illustrative Data from a Cellular Thermal Shift Assay (CETSA)

The table below illustrates hypothetical data from a CETSA experiment designed to test the engagement of a target protein by this compound. The data shows the temperature at which 50% of the protein denatures (Tm) under different treatment conditions.

Table 1: Illustrative CETSA Data for Target Protein Stabilization

| Treatment Group | Compound Concentration (µM) | Melting Temperature (Tm) (°C) | Temperature Shift (ΔTm) (°C) |

|---|---|---|---|

| Vehicle Control | 0 | 48.5 | - |

| This compound | 1 | 50.2 | +1.7 |

| This compound | 10 | 52.8 | +4.3 |

| This compound | 50 | 53.1 | +4.6 |

Another powerful approach involves resonance energy transfer techniques, such as Bioluminescence Resonance Energy Transfer (BRET). These assays typically require engineering the target protein to express a donor fluorophore (like a luciferase) and using a fluorescently labeled version of the compound or a competitive tracer. If the compound binds to the target, it can bring the fluorescent label into close proximity with the donor, resulting in a measurable energy transfer.

Beyond direct binding assays, target engagement can be verified by measuring the modulation of downstream signaling pathways. If the target of this compound is an enzyme, for instance, its activity can be assessed in cell lysates or intact cells. A reduction in the formation of a specific product or a change in the phosphorylation state of a substrate would provide strong evidence of target engagement.

Illustrative Data from a Cellular Enzyme Inhibition Assay

The following table presents hypothetical results from an in-cell enzyme-linked immunosorbent assay (ELISA) measuring the concentration of a product formed by the target enzyme after treatment with this compound.

Table 2: Illustrative Data on Target Enzyme Product Formation

| Treatment Group | Compound Concentration (µM) | Product Concentration (ng/mL) | % Inhibition |

|---|---|---|---|

| Vehicle Control | 0 | 150 | 0 |

| This compound | 0.1 | 125 | 16.7 |

| This compound | 1 | 80 | 46.7 |

| This compound | 10 | 35 | 76.7 |

Ultimately, a combination of these techniques provides the most robust validation of target engagement. By demonstrating direct physical binding and a corresponding functional cellular response, researchers can confidently link the chemical structure of this compound to its biological effects, paving the way for further preclinical development.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn allows for the prediction of its geometry, stability, and reactivity. For 2-(3-Bromophenoxy)-2-methylpropanoic acid, DFT studies, typically using a basis set like 6-311++G(d,p), would be employed to optimize the molecular structure and calculate a wide range of molecular parameters. researchgate.net

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are used to determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating susceptibility to nucleophilic attack. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): An MESP map illustrates the charge distribution across the molecule. Red regions (negative potential) indicate areas rich in electrons, such as around the oxygen atoms of the carboxyl group, which are prone to electrophilic attack. Blue regions (positive potential) denote electron-deficient areas, like the hydrogen of the carboxyl group, which are susceptible to nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Predicts the ease of oxidation |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Predicts the ease of reduction |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Measures molecular stability |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons | Indicates the molecule's electrophilic nature |

Theoretical calculations are invaluable for interpreting experimental spectra. By simulating spectroscopic data, researchers can assign specific signals to corresponding atoms or vibrational modes.

Infrared (IR) Spectroscopy Simulation: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. docbrown.info For this compound, key predicted vibrations would include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the sharp C=O stretch (around 1700 cm⁻¹), C-O stretching vibrations for the ether and carboxylic acid, and C-Br stretching. docbrown.info Comparing the simulated spectrum with an experimental one helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). These theoretical values can be correlated with experimental data to provide unambiguous peak assignments. docbrown.info For this molecule, distinct signals would be predicted for the two methyl groups (which are equivalent), the quaternary carbon, the aromatic protons and carbons (with splitting patterns influenced by the bromine and phenoxy groups), and the acidic proton. docbrown.info

Table 2: Predicted Characteristic Vibrational Frequencies (IR) and Chemical Shifts (¹³C NMR)

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| IR | O-H (Carboxylic Acid) | ~2500-3300 (broad) |

| IR | C=O (Carboxylic Acid) | ~1700-1725 |

| IR | C-O (Ether & Acid) | ~1200-1300 & ~1050-1150 |

| ¹³C NMR | C=O (Carboxyl) | ~175-185 |

| ¹³C NMR | Aromatic Carbons | ~115-160 |

| ¹³C NMR | Quaternary Carbon | ~80-90 |

| ¹³C NMR | Methyl Carbons (-CH₃) | ~20-30 |

Molecular Dynamics Simulations and Conformation Analysis

While quantum calculations focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and flexibility in different environments (e.g., in a vacuum or in a solvent). nih.gov

A conformational analysis of this compound would identify the most stable arrangements of the molecule by exploring the rotation around its single bonds, particularly the C-O ether bond and the C-C bond connecting to the carboxyl group. illinois.edu Such studies can reveal low-energy conformers that might be responsible for biological activity. nih.gov The results would show how the spatial relationship between the bromophenyl ring and the propanoic acid moiety can vary, which is critical for how the molecule fits into a protein's binding site.

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.org This method is crucial for understanding the potential mechanism of action of a drug-like molecule.

Docking Procedure: For this compound, a potential protein target (e.g., an enzyme like cyclooxygenase or a nuclear receptor) would first be identified. nih.govnih.gov A docking algorithm would then sample numerous positions and orientations (poses) of the molecule within the protein's active site.

Scoring and Binding Energy: Each pose is evaluated using a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds between the carboxylic acid and protein residues, or hydrophobic interactions involving the bromophenyl ring. nih.gov More advanced methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy, providing a more accurate prediction of binding strength.

QSAR Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., herbicidal or anti-inflammatory) is required. mdpi.com Molecular descriptors—numerical values that encode different aspects of the molecule's structure—are calculated for each compound. These can include:

Lipophilic descriptors: such as logP, which relates to membrane permeability.

Electronic descriptors: such as atomic charges or dipole moment.

Steric descriptors: such as molecular weight or volume.

Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that relates these descriptors to the observed activity. nih.govresearchgate.net Such a model could predict the potency of this compound and guide the design of new analogues with improved activity. mdpi.com

Advanced Analytical Methodologies for 2 3 Bromophenoxy 2 Methylpropanoic Acid Research

Chromatographic Techniques (HPLC, GC, SFC) for Purity and Quantification

Chromatography is the cornerstone of purity analysis and quantification in pharmaceutical chemistry. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of 2-(3-Bromophenoxy)-2-methylpropanoic acid.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying non-volatile and thermally sensitive compounds like this compound. A typical approach would involve reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid to ensure the carboxylic acid is in its protonated form. Detection is commonly performed using a UV detector, leveraging the chromophore of the bromophenyl group.

Gas Chromatography (GC) is a high-resolution separation technique, but its application to carboxylic acids like the target compound requires a derivatization step to increase their volatility and thermal stability. The acidic proton of the carboxyl group can be replaced using silylating agents (e.g., BSTFA) or by esterification. Once derivatized, the compound can be analyzed, often on a mid-polarity capillary column (e.g., DB-5ms), with detection by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS is particularly powerful for separating and identifying volatile impurities. nih.govthepharmajournal.com

Supercritical Fluid Chromatography (SFC) is a modern technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, which is non-toxic and non-flammable. uva.es For separating polar compounds like carboxylic acids, a polar organic co-solvent (modifier), such as methanol, is added to the mobile phase. researchgate.net SFC is known for its high speed, efficiency, and reduced consumption of organic solvents, making it an environmentally friendly or "green" alternative. nih.govnih.gov It is often performed with polar stationary phases and is highly effective for both achiral and chiral separations. uva.es

Table 1: Typical Chromatographic Parameters for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Derivatization | Detection | Primary Application |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water + 0.1% Formic Acid | Not required | UV, MS | Purity, Quantification |

| GC | Mid-polarity (e.g., DB-5ms) | Helium | Required (e.g., silylation) | FID, MS | Volatile Impurity Profiling |

| SFC | Polar (e.g., Diol, 2-EP) | CO₂ with Methanol modifier | Not required | UV, MS | Fast Purity, Chiral Separation |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides information on the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful system for separating and identifying trace-level impurities.

In the mass spectrum of this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH), cleavage of the ether bond, and subsequent fragmentation of the aromatic ring.

Impurity profiling is a critical application of MS that involves the identification and quantification of impurities in a substance. For this compound, these impurities could originate from starting materials, side-reactions during synthesis (e.g., isomers from incorrect substitution patterns), or degradation. Hyphenated techniques like LC-MS/MS are used to separate these impurities and then fragment them to determine their structures, providing a detailed fingerprint of the material's composition. nih.govunimi.it Advanced MS techniques can also provide data on the molecule's collision cross-section (CCS), which is a measure of its shape in the gas phase and can aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for 2-(3-Bromophenyl)-2-methylpropanoic Acid Adducts

| Adduct | Formula | m/z (Mass/Charge) | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂BrO₂]⁺ | 243.00153 | 145.5 |

| [M+Na]⁺ | [C₁₀H₁₁BrNaO₂]⁺ | 264.98347 | 156.4 |

| [M-H]⁻ | [C₁₀H₁₀BrO₂]⁻ | 240.98697 | 150.7 |

| [M+NH₄]⁺ | [C₁₀H₁₅BrO₂N]⁺ | 260.02807 | 166.1 |

Data sourced from predictive databases based on the compound's structure. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the six chemically equivalent protons of the two methyl groups. The aromatic region would display a complex multiplet pattern for the four protons on the benzene (B151609) ring, with coupling patterns indicative of a 1,3-disubstituted ring. A broad singlet, which may be exchangeable with D₂O, would correspond to the acidic proton of the carboxyl group. docbrown.infodocbrown.info

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbons (the carbon bearing the methyl groups and the two carbons in the aromatic ring bonded to the oxygen and bromine), the four aromatic CH carbons, the methyl carbons, and the carbonyl carbon of the acid. nih.gov

Beyond basic structure confirmation, advanced NMR techniques can probe the molecule's three-dimensional properties.

Conformational Analysis: Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. This information helps to establish the preferred conformation of the molecule, such as the rotational orientation around the ether linkage.

Stereochemical Analysis: While this compound itself is achiral, NMR is a vital tool for analyzing chiral analogues or derivatives. The use of chiral solvating agents or chiral shift reagents can induce separate signals for enantiomers, allowing for the determination of enantiomeric excess. wordpress.com For related compounds with multiple stereocenters, detailed analysis of coupling constants and NOE data can elucidate relative stereochemistry. wordpress.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic Protons (Ar-H) | 6.8 - 7.4 | multiplet | 4H |

| Methyl Protons (-C(CH₃)₂) | ~1.6 | singlet | 6H |

Predicted shifts are estimates based on standard chemical shift values and data from similar structures. docbrown.infochemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, the structure of the closely related analogue, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid , has been reported and provides significant insight into the expected solid-state features. nih.govresearchgate.net

In the reported structure of the analogue, the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.net A key feature is that the carboxylic acid group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 78.4°. nih.gov Furthermore, the molecules form centrosymmetric dimers in the crystal lattice, linked by strong pairs of O—H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net It is highly probable that this compound would exhibit similar characteristics: a non-planar conformation and the formation of hydrogen-bonded dimers in its solid form.

Table 4: Crystallographic Data for the Analogue 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₅BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7370 (19) |

| b (Å) | 7.2930 (15) |

| c (Å) | 17.433 (4) |

| β (°) | 90.98 (3) |

| Volume (ų) | 1237.8 (4) |

| Z (Molecules/unit cell) | 4 |

| Key Structural Feature | Carboxyl-Benzene Dihedral Angle: 78.4 (3)° |

| Key Intermolecular Interaction | O—H···O Hydrogen-bonded dimers |

Data obtained from the published crystal structure of a closely related analogue. nih.govresearchgate.net

Exploration of 2 3 Bromophenoxy 2 Methylpropanoic Acid in Chemical Synthesis and Materials Science

Utility as a Versatile Intermediate in Organic Synthesis

In organic synthesis, 2-(3-Bromophenoxy)-2-methylpropanoic acid serves as a valuable, albeit specialized, building block. The presence of a carboxylic acid group and a bromine atom on the aromatic ring allows for a range of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction, while the bromo-substituent enables cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

However, its most documented role is not as a primary building block for a target molecule, but as an isomeric impurity that arises during the synthesis of its more commercially significant counterpart, 2-(4-bromophenyl)-2-methylpropanoic acid. google.com The synthesis of brominated phenylpropanoic acids often involves the electrophilic bromination of 2-methyl-2-phenylpropanoic acid. This reaction can lead to a mixture of isomers, including the ortho, meta, and para products, with the para isomer typically being the desired product in specific pharmaceutical syntheses. google.com

Precursor for Advanced Pharmaceutical Intermediates

The most critical context for this compound in the pharmaceutical industry is its role as an impurity in the synthesis of Fexofenadine. google.comnih.gov Fexofenadine is a widely used second-generation antihistamine. nih.gov A key intermediate in its manufacture is 2-(4-bromophenyl)-2-methylpropanoic acid. scispace.comresearchgate.net

During the synthesis of this key intermediate, this compound is formed as an undesired meta-isomer. google.com This isomeric impurity is difficult to remove and can be carried through subsequent reaction steps, ultimately leading to the formation of an impurity known as "fexofenadine related compound B" in the final active pharmaceutical ingredient (API). google.com Pharmacopoeias have strict limits on this impurity, making control over the isomeric purity of the 2-(4-bromophenyl)-2-methylpropanoic acid intermediate a critical manufacturing challenge. google.com Research has focused on developing selective bromination processes in aqueous media to minimize the formation of the meta-isomer to levels below 1-2%. google.com

Table 2: Isomeric Impurity Levels in the Synthesis of 2-(4-bromophenyl)-2-methylpropanoic Acid

| Synthesis Condition | Purity of 2-(4-bromophenyl)-2-methylpropanoic acid | Level of this compound Impurity | Reference |

| Crude product after extraction | 94.4% | 5.5% | google.com |

| Product after recrystallization | 99.2% | 0.79% | google.com |

| Neutral condition (pH 7) in water | ~99% | ~1% | google.com |

Building Block for Agrochemicals and Specialty Chemicals

While direct, large-scale applications of this compound in the production of agrochemicals and specialty chemicals are not extensively documented in publicly available literature, related compounds are noted for their value in these areas. For instance, a structural analogue, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, has been identified as a valuable intermediate for preparing active agrochemical ingredients. researchgate.net This suggests that the broader class of brominated phenylpropanoic acids are recognized scaffolds for developing molecules with potential biological activity relevant to agriculture. The functional groups on this compound make it a plausible candidate for the synthesis of complex molecules in these fields, even if specific examples are not widespread.

Integration into Polymer Formulations for Enhanced Material Properties

There is no significant evidence in the literature to suggest that this compound is directly integrated as a monomer or additive into polymer formulations to enhance material properties.

However, it is important to distinguish it from a structurally similar but simpler compound, 2-bromo-2-methylpropanoic acid. This related molecule is a cornerstone in polymer chemistry, widely used as an initiator for a controlled polymerization technique known as Atom Transfer Radical Polymerization (ATRP). ncats.iosigmaaldrich.com ATRP allows for the synthesis of well-defined polymers with controlled molecular weight, architecture, and functionality. The bromo group in 2-bromo-2-methylpropanoic acid is key to initiating this process. While this compound possesses the same core functional group, its application in this specific area has not been reported.

Catalyst Development and Mechanistic Studies Involving the Compound

Currently, there are no known studies where this compound is a component of a catalyst system or the primary subject of mechanistic investigation. The main mechanistic context in which it is discussed is its formation during the electrophilic aromatic substitution (bromination) of 2-methyl-2-phenylpropanoic acid. The formation of the meta-isomer is a classic example of the directing effects of substituents on an aromatic ring, where the alkyl-carboxy group directs incoming electrophiles to the ortho and para positions, but a smaller amount of the meta product is often unavoidably formed. google.com Further crystallographic studies on related molecules like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid have been conducted to understand their solid-state structure and intermolecular interactions, which can provide insight into the behavior of this class of compounds. researchgate.net

Future Perspectives and Research Trajectories

Unexplored Biological Targets and Therapeutic Areas

The primary mechanism of action for 2-(3-Bromophenoxy)-2-methylpropanoic acid and other fibrates is the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. nih.gov However, the full spectrum of its biological interactions is likely more complex. Future research should pivot towards identifying and validating alternative or secondary biological targets.

Potential Unexplored Targets and Therapeutic Applications:

| Target Class | Potential Therapeutic Area | Rationale |

| Other PPAR Isoforms (γ, δ) | Metabolic Syndrome, Type 2 Diabetes | Many compounds exhibit activity across multiple PPAR isoforms. Investigating the affinity of this compound for PPARγ and PPARδ could unveil its potential in broader metabolic regulation. |

| G-Protein Coupled Receptors (GPCRs) | Inflammatory Disorders, Cardiovascular Disease | Certain lipid-lowering agents have been shown to interact with GPCRs involved in inflammatory pathways, suggesting a potential avenue for dual-action therapeutics. |

| Enzymes involved in Eicosanoid Synthesis | Inflammation, Pain | Eicosanoids are signaling molecules derived from fatty acids. Modulating their synthesis could offer therapeutic benefits in inflammatory conditions. distantreader.org |

| Nuclear Receptors beyond PPARs | Various | A comprehensive screening against a panel of nuclear receptors could uncover unexpected interactions and novel therapeutic applications. |

The exploration of these targets could expand the therapeutic utility of this compound beyond its current application in dyslipidemia, potentially offering new treatments for a range of metabolic and inflammatory diseases.

Development of Advanced Synthetic Routes for Scalability

The traditional synthesis of diaryl ethers, a key structural motif in this compound, often relies on the Ullmann condensation. wikipedia.org While effective, this method can require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org The development of more efficient and scalable synthetic routes is crucial for the compound's future viability.

Promising Advanced Synthetic Strategies:

Catalytic Ullmann-Type Couplings: Modern advancements in catalysis offer the potential for Ullmann-type reactions to be performed under milder conditions with lower catalyst loadings. nih.govorganic-chemistry.org The use of specific ligands can significantly accelerate these reactions, making them more amenable to industrial-scale production. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and increased yields. anton-paar.comresearchgate.net The application of microwave-assisted heating to the synthesis of phenoxypropanoic acids has shown promise and warrants further investigation for the production of this compound. researchgate.net

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer significant advantages in terms of scalability, safety, and process control. The development of a continuous flow method for the synthesis of this compound would represent a major step towards efficient and cost-effective manufacturing.

These advanced synthetic methodologies hold the key to unlocking the full potential of this compound by ensuring a reliable and scalable supply for further research and potential clinical development.

Green Chemistry Principles in Synthesis and Processing

The principles of green chemistry are increasingly integral to modern pharmaceutical manufacturing, aiming to minimize environmental impact and enhance sustainability. The future development of this compound must incorporate these principles from the outset.

Key Green Chemistry Considerations:

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Exploring the use of greener solvents or even solvent-free reaction conditions to reduce the environmental burden associated with traditional organic solvents. |

| Catalysis | Employing catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. This is particularly relevant for the copper-catalyzed etherification step. |

| Energy Efficiency | Utilizing energy-efficient methods such as microwave-assisted synthesis to lower energy consumption. anton-paar.comnih.gov |

| Phase-Transfer Catalysis (PTC) | PTC can facilitate reactions between immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds. wisdomlib.orgfzgxjckxxb.comwikipedia.org This technique is particularly applicable to ether synthesis. acs.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable in the long term.

Emerging Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties and purity of a drug candidate is paramount. For this compound, a comprehensive analytical characterization is essential to ensure its quality and consistency.

Crucial Analytical Techniques for Characterization:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure and determination of isomeric purity, which is critical given the potential for ortho- and para-isomers to form during synthesis. researchgate.netlibretexts.org Quantitative NMR (qNMR) can be used for accurate purity assessment. nih.gov |

| Mass Spectrometry (MS) | Confirmation of the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) can be particularly useful for detecting and identifying brominated aromatic compounds. osti.gov |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and separation of the target compound from any impurities or by-products. |

| X-ray Crystallography | Determination of the solid-state structure, which is crucial for understanding its physical properties and for structure-based drug design efforts. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule, providing confirmation of the chemical structure. |

The application of this suite of advanced analytical techniques will provide a complete and robust characterization of this compound, a prerequisite for any further preclinical or clinical investigation.

Multidisciplinary Collaborations for Comprehensive Evaluation

The journey of a drug candidate from the laboratory to the clinic is a complex and multifaceted process that necessitates the expertise of a diverse team of scientists. The comprehensive evaluation of this compound will require a synergistic, multidisciplinary approach.

Essential Collaborative Efforts:

Medicinal Chemists and Biologists: To design and synthesize novel analogues with improved potency and selectivity, and to investigate their biological activity in relevant assays.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of the compound.

Computational Scientists and Structural Biologists: To perform in silico modeling and simulation studies to predict drug-target interactions and to elucidate the three-dimensional structure of the compound bound to its target(s). plos.org

Process Chemists and Chemical Engineers: To develop and optimize scalable and sustainable synthetic routes for large-scale production.

Clinical Researchers: To design and conduct clinical trials to assess the therapeutic potential of the compound in human subjects.

Integrated drug discovery platforms and strategic partnerships between academic institutions and pharmaceutical companies will be instrumental in driving the research and development of this compound forward. wuxibiology.comnih.govbioduro.com Such collaborations foster innovation and provide the necessary resources and expertise to navigate the challenging path of drug development. ansys.comdrugtargetreview.com

Q & A

Q. How can synthetic routes for 2-(3-Bromophenoxy)-2-methylpropanoic acid be optimized to improve yield and purity?

Methodological Answer:

- Reaction Optimization : Use anhydrous tetrahydrofuran (THF) and activated zinc powder under nitrogen protection to minimize side reactions, as demonstrated in the synthesis of analogous bromophenylpropanoic acids .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate positional isomers and reduce impurities, as seen in chlorophenyl derivatives .

- Yield Enhancement : Optimize stoichiometry of aryl halide and carboxylic acid precursors (e.g., 3-bromophenol and 2-methylpropanoic acid derivatives) to favor nucleophilic aromatic substitution .

Q. What analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as applied to 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid .

- NMR Spectroscopy : Use - and -NMR to identify substituent positions (e.g., bromophenoxy methyl groups) and verify absence of impurities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns for bromine (1:1 ratio for /) .

Q. How does the position of bromine on the phenyl ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Comparative Studies : Synthesize and test isomers (e.g., 2-, 3-, and 4-bromophenoxy analogs) to assess electronic effects. Meta-substitution (3-bromo) often enhances steric accessibility for enzyme binding compared to para-substitution .

- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and predict regioselectivity in reactions .

- Bioactivity Assays : Evaluate inhibition potency against targets like cyclooxygenase (COX) to correlate substituent position with activity, as seen in chlorophenyl analogs .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases to separate enantiomers .

- Derivatization : Convert the acid to a diastereomeric ester using a chiral alcohol (e.g., (R)- or (S)-1-phenylethanol) for easier separation via standard HPLC .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral resolving agent (e.g., cinchona alkaloids) to isolate pure enantiomers .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., fluorine, methyl groups) on the phenyl ring or modify the propanoic acid chain to assess steric/electronic effects .

- In Vitro Screening : Test analogs against enzyme panels (e.g., kinases, COX isoforms) to identify key functional groups for activity. For example, fluorination at specific positions enhances metabolic stability .

- Molecular Docking : Model interactions with target proteins (e.g., COX-2 active site) to rationalize SAR trends and guide iterative design .

Q. What mechanistic insights can be gained from studying the compound’s interaction with inflammatory mediators?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values for COX-1/COX-2 using fluorogenic substrates. Meta-bromo substitution may favor selective COX-2 inhibition, similar to chlorophenyl derivatives .

- Gene Expression Profiling : Use qPCR or RNA-seq to assess downstream effects on pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm direct interaction with enzymatic targets .

Q. How can in vivo pharmacokinetic challenges (e.g., bioavailability) be addressed for this compound?

Methodological Answer:

- Prodrug Design : Synthesize ester or amide prodrugs to enhance intestinal absorption. For example, methyl ester derivatives improve logP values by 1–2 units .

- Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidative dehalogenation) and guide structural modifications .

- Pharmacokinetic Modeling : Use allometric scaling from rodent studies to predict human dosing regimens, adjusting for bromine’s plasma protein binding affinity .

Data Contradictions and Validation

- Isomer Reactivity Discrepancies : shows chlorophenyl isomers exhibit varying bioactivities (meta > para), but bromine’s larger size may alter this trend. Validate via head-to-head assays .

- Synthetic Yield Variability : Inconsistent yields (e.g., 50–85%) in THF-based reactions suggest sensitivity to trace moisture. Replicate under strictly anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.